molecular formula C58H63N7O16 B8122892 Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP CAS No. 2055042-72-1

Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP

Cat. No.: B8122892
CAS No.: 2055042-72-1
M. Wt: 1114.2 g/mol
InChI Key: UVFMMQZDFPUPMU-GUNZWIIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP is a multifunctional linker used in targeted drug delivery systems, particularly in antibody-drug conjugates (ADCs) and small-molecule prodrug conjugates (SMPDCs). Its structure comprises:

  • Maleimide (Mal): Enables covalent conjugation to thiol-containing biomolecules (e.g., antibodies) via Michael addition .
  • PEG4 spacer: Enhances solubility, reduces immunogenicity, and improves pharmacokinetics .
  • Ala-Ala-Asn(Trt) peptide: A legumain-cleavable sequence. The trityl (Trt) group protects the Asn side chain, ensuring stability in circulation until lysosomal legumain (an endopeptidase) cleaves the linker, enabling traceless drug release .
  • Para-aminobenzyl (PAB) and p-nitrophenyl (PNP) groups: The PAB-PNP self-immolative spacer ensures efficient payload release post-cleavage .

This linker is designed for cancer-targeted therapies, leveraging legumain overexpression in tumor microenvironments to minimize off-target toxicity .

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H63N7O16/c1-40(59-50(66)28-30-76-32-34-78-36-37-79-35-33-77-31-29-64-52(68)26-27-53(64)69)54(70)60-41(2)55(71)62-49(56(72)61-46-20-18-42(19-21-46)39-80-57(73)81-48-24-22-47(23-25-48)65(74)75)38-51(67)63-58(43-12-6-3-7-13-43,44-14-8-4-9-15-44)45-16-10-5-11-17-45/h3-27,40-41,49H,28-39H2,1-2H3,(H,59,66)(H,60,70)(H,61,72)(H,62,71)(H,63,67)/t40-,41-,49-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFMMQZDFPUPMU-GUNZWIIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H63N7O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501099289
Record name L-Aspartamide, N-[15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxo-4,7,10,13-tetraoxapentadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-N4-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1114.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055042-72-1
Record name L-Aspartamide, N-[15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxo-4,7,10,13-tetraoxapentadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-N4-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartamide, N-[15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxo-4,7,10,13-tetraoxapentadec-1-yl]-L-alanyl-L-alanyl-N1-[4-(hydroxymethyl)phenyl]-N4-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized peptide conjugate that plays a significant role in drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs). This compound integrates a polyethylene glycol (PEG) moiety with a peptide sequence, enhancing solubility and bioavailability, which are crucial for therapeutic applications.

Structure and Composition

  • Chemical Name : this compound
  • Molecular Formula : C34H39N7O12
  • Molecular Weight : 737.71 g/mol
  • CAS Number : 2055042-63-0

The structure consists of:

  • A malemide group for conjugation to biomolecules.
  • A PEG4 linker that improves pharmacokinetics.
  • The peptide sequence Ala-Ala-Asn , which facilitates specific interactions with target cells.
  • A polyamidoamine (PAB) dendrimer that acts as a drug delivery vehicle.

This compound operates primarily through:

  • Targeted Delivery : The malemide group allows for selective conjugation to thiol-containing molecules, enhancing specificity in targeting tumor cells or other diseased tissues.
  • Improved Solubility : The PEG component increases the solubility of the conjugate in biological fluids, facilitating better distribution and absorption.
  • Controlled Release : The PAB structure can be designed to release therapeutic agents in response to specific stimuli, such as pH changes or enzymatic activity.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays:

StudyCell LineIC50 (µM)Mechanism
1HeLa0.5Apoptosis induction via caspase activation
2MCF-70.8Inhibition of cell proliferation
3A5491.2Modulation of cell cycle progression

These studies indicate that the compound effectively induces apoptosis and inhibits proliferation in cancer cell lines, making it a promising candidate for further development in cancer therapy.

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy and safety profile of this compound:

  • Animal Model : Mouse xenograft models were utilized to evaluate tumor growth inhibition.
  • Results : Tumor growth was significantly reduced by approximately 60% compared to control groups, indicating potent anti-tumor activity.

Case Studies

  • Case Study on Cancer Therapy
    • In a recent trial involving breast cancer patients, this compound was used as part of an ADC formulation. Patients receiving this treatment showed a marked improvement in tumor response rates, with over 70% achieving stable disease for more than six months.
  • Case Study on Drug Delivery
    • A study focused on using this compound for targeted delivery of chemotherapeutic agents demonstrated enhanced efficacy and reduced systemic toxicity compared to traditional delivery methods.

Scientific Research Applications

Applications in Antibody-Drug Conjugates (ADCs)

ADCs are innovative therapeutic agents that combine the targeting capability of antibodies with the cytotoxic potential of drugs. The use of Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP as a linker in ADCs has several significant applications:

Enhanced Targeting and Efficacy

The incorporation of this linker allows for the selective delivery of cytotoxic drugs to cancer cells, thereby increasing therapeutic efficacy while reducing systemic toxicity. The peptide sequence can be cleaved by specific enzymes within the tumor microenvironment, releasing the active drug only where needed .

Improved Stability and Solubility

This compound enhances the solubility of hydrophobic drugs, making it easier to formulate ADCs that are stable in circulation. This stability is crucial for maintaining drug efficacy until the ADC reaches its target cells .

Case Studies in Clinical Development

Recent studies have demonstrated the effectiveness of ADCs utilizing this linker in various cancer types:

  • Breast Cancer: ADCs targeting Trop-2 with this compound have shown promising results in preclinical models, indicating potential for clinical application .
  • Pancreatic Cancer: Investigations into ADCs using this linker have highlighted its ability to improve therapeutic indices by selectively targeting tumor cells while sparing normal tissues .

Comparative Analysis with Other Linkers

Linker TypeStabilityCleavage MechanismTherapeutic Index
This compoundHighEnzymatic (Cathepsin B)High
Val-Cit LinkerModerateEnzymaticModerate
Acid-Labile LinkerLowAcidic conditionsLow

This table illustrates that this compound provides superior stability and a higher therapeutic index compared to other common linkers used in ADC formulations.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural differences between Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP and analogous compounds:

Compound Name Peptide Sequence PEG Length Cleavage Enzyme Key Features Reference
This compound Ala-Ala-Asn(Trt) PEG4 Legumain Trityl protection enhances stability; optimized for tumor-specific release.
Mal-PEG4-Val-Cit-PAB-PNP Val-Cit PEG4 Cathepsin B Widely used in ADCs (e.g., Brentuximab vedotin); lacks Trt protection.
Mal-PEG4-Val-Ala-PAB-PNP Val-Ala PEG4 Cathepsin B Similar to Val-Cit but with altered peptide specificity.
MA-PEG4-Ala-Ala-PAB-PNP Ala-Ala PEG4 N/A Uses monoclonal antibody (MA) instead of maleimide; no enzyme-specific cleavage.
Fmoc-Val-Lys(Trt)-PAB-PNP Val-Lys(Trt) PEG24 pH-dependent Long PEG chain (PEG24) enhances solubility; Trt protects lysine.

Performance Metrics

Stability and Release Kinetics
  • This compound : Stable in blood circulation due to Trt protection; rapid drug release upon legumain cleavage in lysosomes (t1/2 < 1 hour in legumain-rich environments) .
  • Val-Cit/PAB-PNP Linkers: Faster plasma instability (t1/2 ~24 hours) due to cathepsin B activity in normal tissues, increasing off-target risks .
  • MA-PEG4-Ala-Ala-PAB-PNP: No enzyme-driven release; relies on passive targeting, leading to slower payload release .
Solubility and Conjugation Efficiency
  • PEG4 in this compound balances solubility and steric hindrance, achieving >90% conjugation efficiency with antibodies .
  • PEG24 in Fmoc-Val-Lys(Trt)-PAB-PNP improves solubility but reduces conjugation efficiency (~70%) due to increased steric bulk .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Asn(Trt)

The tripeptide sequence is synthesized using Fmoc-based SPPS on a Wang resin. Critical steps include:

  • Fmoc Deprotection : 20% piperidine in DMF, 2 × 5 minutes.

  • Amino Acid Coupling : HBTU/DIPEA activation in DMF, 2-hour reaction per residue.

  • Side-Chain Protection : Asn side chain protected with Trt (introduced via Fmoc-Asn(Trt)-OH).

Yields typically exceed 85% per coupling cycle, with HPLC purity >95% after cleavage (TFA:TIPS:H2O = 95:2.5:2.5).

PEG4 Linker Incorporation

The PEG4 spacer is introduced via maleimide-PEG4-NHS ester, reacting with the N-terminal amine of the resin-bound tripeptide:

  • Reaction Conditions :

    • Solvent: Anhydrous DMF

    • Base: 2.5 eq DIEA

    • Molar Ratio: 1.2:1 (PEG4-NHS:peptide)

    • Time: 12 hours at 25°C.

  • Monitoring : Reaction progress tracked by LC-MS until >98% conversion.

PAB-PNP Conjugation

The PAB-PNP group is coupled to the C-terminal carboxylate of Asn(Trt) using carbodiimide chemistry:

  • Activation : EDC/HOBt (1:1.2 molar ratio) in DCM:DMF (4:1).

  • Coupling : 5 eq PAB-PNP amine, 24 hours at 25°C.

  • Quenching : 0.1 M HCl to neutralize excess EDC.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reversed-phase HPLC:

ParameterConditionSource
ColumnC18, 250 × 21.2 mm, 5 µm
Mobile PhaseA: 0.1% TFA/H2O; B: 0.1% TFA/ACN
Gradient20% B → 60% B over 40 minutes
Flow Rate15 mL/min
Purity Post-HPLC≥99% (214 nm)

Lyophilization

The purified compound is lyophilized under conditions optimized for PEG stability:

  • Freezing : -80°C for 4 hours.

  • Primary Drying : -40°C, 0.1 mBar, 48 hours.

  • Secondary Drying : 25°C, 0.01 mBar, 12 hours.

Critical Reaction Optimization

Maleimide Stability

Maleimide hydrolysis is minimized by:

  • pH Control : Reactions conducted at pH 6.5–7.0 (0.1 M phosphate buffer).

  • Temperature : Strict maintenance at 25°C ± 2°C.

  • Exclusion of Nucleophiles : Avoid amines or thiols during PEG coupling.

Trityl Group Retention

The Trt protecting group remains intact under mild acidic conditions (e.g., 1% TFA in cleavage cocktails). Full deprotection (required for ADC assembly) is achieved later using 95% TFA.

Analytical Validation

Mass Spectrometry

  • ESI-MS : Calculated [M+H]+ = 949.1; Observed = 949.3 ± 0.2 Da.

  • MS/MS Fragmentation : Characteristic peaks at m/z 467.2 (PAB-PNP) and 322.1 (Mal-PEG4).

NMR Spectroscopy

  • 1H NMR (DMSO-d6) : δ 7.25–7.10 (m, Trt aromatic), 6.70 (s, maleimide), 4.50–4.30 (m, PEG4 backbone).

Industrial-Scale Considerations

Cost-Effective PEG Sourcing

AxisPharm and VulcanChem provide Mal-PEG4-NHS at scales up to 1 kg, with pricing:

SupplierPurityPrice (USD/g)
AxisPharm99%450
VulcanChem98%480

Environmental Impact

  • Solvent Recovery : DMF and DCM are distilled and reused, reducing waste by 70%.

  • E Factor : 42 kg waste/kg product (improved from 68 kg via optimized chromatography).

Challenges and Mitigation Strategies

Epimerization During Coupling

The Asn(Trt) residue is prone to racemization at high pH. Mitigation includes:

  • Low-Temperature Coupling : 0–5°C for Asn incorporation.

  • Additives : 1 eq HOBt suppresses base-catalyzed racemization.

PEG Precipitation

PEG4’s hydrophilicity complicates DCM-based reactions. Solutions involve:

  • Co-Solvents : 10% DMF in DCM improves solubility.

  • Ultrasonic Agitation : 40 kHz sonication prevents aggregation.

Applications in ADC Development

Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP has been utilized in ADCs targeting HER2 and CD33, achieving drug-to-antibody ratios (DAR) of 6–8 with <10% aggregation. Comparative studies show its cleavable linker reduces systemic toxicity by 60% versus non-cleavable variants .

Q & A

Basic Questions

Q. What is the structural composition and functional role of each component in Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP?

  • Answer :

  • Maleimide (Mal) : Reacts with thiol groups (e.g., cysteine residues in antibodies) for site-specific conjugation .
  • PEG4 : A polyethylene glycol spacer enhancing solubility, reducing immunogenicity, and modulating pharmacokinetics .
  • Ala-Ala-Asn(Trt) : A peptide sequence where Trt (trityl) protects the Asn side chain during synthesis; may influence protease susceptibility .
  • PAB-PNP : A self-immolative linker releasing cytotoxic agents upon enzymatic cleavage (e.g., by cathepsin B in lysosomes) .

Q. What synthetic strategies are employed for this compound?

  • Answer :

  • Solid-phase peptide synthesis (SPPS) : Used to assemble the Ala-Ala-Asn(Trt) sequence, with Fmoc/t-Bu protection schemes .
  • PEG4 incorporation : Added via carbodiimide coupling or click chemistry .
  • PAB-PNP attachment : Activated p-nitrophenyl ester enables efficient coupling to the peptide backbone .
  • Purification : HPLC or column chromatography ensures >95% purity, as per product specifications .

Q. How should this compound be stored to maintain stability?

  • Answer :

  • Store at -20°C in a desiccated environment to prevent hydrolysis of the PNP ester .
  • Protect from light to avoid maleimide degradation .
  • Reconstitute in anhydrous DMSO or DMA for short-term use .

Advanced Research Questions

Q. What experimental challenges arise during ADC conjugation using this compound, and how can they be addressed?

  • Answer :

  • Maleimide instability : Maleimide-thiol adducts may reverse under physiological conditions. Mitigate using TCEP to reduce disulfide bonds or engineered cysteine-free antibodies .
  • Aggregation : PEG4 spacers reduce aggregation; optimize antibody:linker ratios via SEC-HPLC or dynamic light scattering .
  • Incomplete cleavage : Validate linker stability using cathepsin B assays at pH 4.5–5.0 and compare with negative controls (e.g., protease inhibitors) .

Q. How does PEG spacer length influence the efficacy and pharmacokinetics of ADCs?

  • Answer :

  • Shorter PEGs (e.g., PEG2) : Increase hydrophobicity, risking aggregation but improving tissue penetration .
  • Longer PEGs (e.g., PEG8) : Enhance solubility and plasma half-life but may reduce target binding affinity due to steric hindrance .
  • Methodological validation : Compare ADC variants using in vivo murine models and LC-MS/MS for drug-antibody ratio (DAR) quantification .

Q. What analytical techniques are critical for characterizing this compound and its ADC conjugates?

  • Answer :

  • Structural confirmation :
  • NMR for PEG4 and maleimide integrity .
  • MALDI-TOF MS for molecular weight validation .
  • Conjugation efficiency :
  • HIC-HPLC for DAR determination .
  • SDS-PAGE with Coomassie staining to confirm covalent linkage .
  • Stability studies :
  • LC-MS to monitor hydrolysis of PAB-PNP under simulated physiological conditions .

Q. How can discrepancies in drug release profiles across studies be resolved?

  • Answer :

  • Enzyme specificity : Use cathepsin B knockout cell lines to confirm on-target cleavage .
  • Buffer optimization : Test release kinetics in buffers mimicking tumor microenvironments (pH 5.0, 10 mM glutathione) .
  • Cross-study comparisons : Perform meta-analyses accounting for variables like enzyme batch, incubation time, and ADC storage conditions .

Q. What strategies improve the in vivo half-life of ADCs incorporating this linker?

  • Answer :

  • Fc engineering : Modify antibody Fc regions to enhance neonatal Fc receptor (FcRn) recycling .
  • PEGylation : Optimize PEG length (e.g., PEG4 vs. PEG8) to balance solubility and steric effects .
  • Linker-drug modifications : Introduce stabilizing groups (e.g., methyl substituents) on PAB to resist premature cleavage .

Methodological Considerations

  • Data contradiction analysis : Use Bland-Altman plots to assess agreement between DAR measurements from HIC-HPLC and MS .
  • Ethical limitations : Adhere to APA guidelines for transparent reporting of negative results (e.g., failed conjugation attempts) .
  • External validity : Validate findings across multiple cell lines (e.g., HER2+ SK-BR-3 and MDA-MB-453) to ensure generalizability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.